3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one
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Overview
Description
3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with 4-methoxyphenyl ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Oxazinan Ring: The final step involves the reaction of the intermediate with oxazinan-2-yl propan-1-one under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring is known to interact with the active sites of enzymes, inhibiting their activity. This compound may also bind to receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Known for its use in organic synthesis and biological studies.
Bemotrizinol: A compound with a similar oxadiazole structure, used as a UV filter in sunscreens.
Uniqueness
3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one is unique due to its combination of the oxadiazole and oxazinan rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-15-7-4-14(5-8-15)6-9-16-19-20-17(25-16)10-11-18(22)21-12-2-3-13-24-21/h4-5,7-8H,2-3,6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYPMNFODPPSMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C(O2)CCC(=O)N3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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